Imipramine N-oxide (CAS 6829-98-7) is a highly polar, tertiary amine-oxidized derivative of the tricyclic antidepressant (TCA) imipramine. Functioning both as an active prodrug and a major phase I metabolite, it is characterized by the presence of a hydrophilic N-oxide functional group that significantly alters its pharmacokinetic and physicochemical profile compared to the parent compound [1]. In analytical and drug metabolism and pharmacokinetics (DMPK) environments, it serves as an indispensable reference material for quantifying N-oxygenation pathways. Commercially, it is prioritized by forensic, clinical, and pharmaceutical laboratories requiring exact mass and retention time calibration for LC-MS/MS workflows, particularly when differentiating between closely related isomeric TCA metabolites[2].
Substituting imipramine N-oxide with its parent compound (imipramine) or alternative metabolites (such as desipramine or 2-hydroxyimipramine) fundamentally compromises analytical and pharmacological integrity. In mass spectrometry workflows, imipramine N-oxide shares an identical mass-to-charge ratio (m/z 297.2 [M+H]+) with ring-hydroxylated metabolites like 10-hydroxyimipramine, meaning generic TCA standards or parent drugs cannot resolve these isobaric interferences[1]. Furthermore, from a metabolic standpoint, N-oxidation is driven by distinct enzymatic pathways (such as Flavin-containing monooxygenases) compared to the CYP450-driven N-demethylation that produces desipramine[2]. Consequently, utilizing the exact N-oxide standard is non-negotiable for laboratories mapping specific clearance mechanisms or validating high-resolution ion mobility separation methods.
In advanced LC-MS/MS and cyclic Ion Mobility Spectrometry (cIMS) workflows, imipramine N-oxide must be explicitly procured to establish accurate Collision Cross Section (CCS) values against its isomers. Research demonstrates that imipramine N-oxide, 2-hydroxyimipramine, and 10-hydroxyimipramine all present at m/z 297.1967 [M+H]+ and co-elute or overlap after a single cIMS pass. Baseline resolution of the N-oxide from the 2-hydroxy isomer requires up to 25 passes in a cyclic array to achieve a resolution of 325 (Ω/∆Ω) [1]. Relying on the parent imipramine (m/z 281.2) fails to provide the necessary isotopic and structural calibration for this oxygenated fraction.
| Evidence Dimension | Mass Spectrometry Isomeric Resolution (cIMS passes required) |
| Target Compound Data | Imipramine N-oxide (m/z 297.1967): Requires 25 cyclic passes for baseline separation from 2-hydroxy isomer |
| Comparator Or Baseline | Imipramine (parent): m/z 281.2 (Not isobaric, cannot be used for oxygenated metabolite calibration) |
| Quantified Difference | Absolute necessity of exact N-oxide standard to resolve m/z 297 isobaric overlap |
| Conditions | SELECT SERIES Cyclic IMS, positive electrospray ionization |
Analytical buyers must procure the exact N-oxide to calibrate ion mobility and LC-MS systems, ensuring accurate quantification of specific metabolic pathways without isobaric interference.
Imipramine metabolism diverges into multiple distinct pathways, necessitating specific standards for each. While N-demethylation yields desipramine (a secondary amine), N-oxidation yields imipramine N-oxide. These pathways exhibit different intrinsic clearance rates across species liver microsomes. The N-oxide metabolite serves as the exclusive marker for the N-oxygenation pathway, which cannot be tracked using desipramine or ring-hydroxylated standards [1].
| Evidence Dimension | Metabolic Pathway Specificity |
| Target Compound Data | Imipramine N-oxide: Exclusive marker for N-oxygenation clearance |
| Comparator Or Baseline | Desipramine: Marker for N-demethylation clearance |
| Quantified Difference | Orthogonal metabolic tracking; 0% cross-applicability for pathway quantification |
| Conditions | In-vitro human and animal liver microsome assays |
Toxicology and DMPK labs must purchase the N-oxide standard to accurately calculate the mass balance and clearance contribution of the N-oxidation pathway.
When utilized as an active pharmaceutical ingredient, the N-oxide modification drastically alters the clinical toxicity profile compared to the parent imipramine. Clinical evaluations have demonstrated that the N-oxide acts as a prodrug with a faster onset of action while exhibiting significantly diminished anticholinergic side effects (such as dry mouth and orthostatic hypotension) [1]. This is attributed to the altered polarity and receptor binding affinity of the N-oxide group, which bioreduces in vivo back to the tertiary amine [2].
| Evidence Dimension | Anticholinergic and Orthostatic Toxicity |
| Target Compound Data | Imipramine N-oxide: Diminished anticholinergic side effects and faster onset |
| Comparator Or Baseline | Imipramine: High baseline anticholinergic burden |
| Quantified Difference | Qualitatively superior tolerability profile due to prodrug bioreduction mechanism |
| Conditions | Clinical pharmacological profiling and receptor binding assays |
For researchers developing novel TCA prodrugs or studying toxicity mitigation, the N-oxide provides a validated structural model for reducing anticholinergic burden.
Because imipramine N-oxide is isobaric with 2-hydroxyimipramine and 10-hydroxyimipramine (m/z 297.2), it is an essential procurement item for analytical chemists developing high-resolution cyclic Ion Mobility Spectrometry (cIMS) or specialized LC gradients to separate oxygenated TCA metabolites[1].
In forensic and pharmaceutical toxicology, the compound is utilized as a definitive reference standard to quantify the N-oxygenation metabolic pathway in human, rat, or dog liver microsomes, distinguishing this clearance route from CYP-driven N-demethylation [2].
Due to its diminished anticholinergic side effects and faster onset compared to parent imipramine, neuropharmacology researchers procure imipramine N-oxide to study in vivo bioreduction mechanisms and model safer tricyclic prodrug formulations[3].
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